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Compound of Interest

Compound Name: Methyl 3-formyl-5-nitrobenzoate

Cat. No.: B064863

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the application of formyl-nitrobenzoate esters as
versatile synthetic intermediates. While focusing on the specific attributes and potential of
Methyl 3-formyl-5-nitrobenzoate, this guide also draws comparative insights from its more
extensively documented isomer, Methyl 3-formyl-2-nitrobenzoate, a key building block in the
synthesis of high-profile pharmaceuticals.

The strategic placement of an aldehyde, a nitro group, and a methyl ester on a benzene ring
makes these compounds powerful precursors in medicinal chemistry and complex organic
synthesis. The electron-withdrawing nature of the nitro and ester groups activates the ring for
certain transformations, while the aldehyde provides a reactive handle for a multitude of
carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties & Spectroscopic Data

A clear understanding of the physical and chemical properties is crucial for the effective use of
these intermediates. Below is a comparative summary of Methyl 3-formyl-5-nitrobenzoate
and its 2-nitro isomer.
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Methyl 3-formyl-5- Methyl 3-formyl-2-
Property . .
nitrobenzoate nitrobenzoate
CAS Number 172899-78-4[1][2] 138229-59-1[3][4]
Molecular Formula CoH7NOs[1] CoH7NOs[4]
Molecular Weight 209.16 g/mol [1] 209.16 g/mol [4]
Physical Form Solid (at 20°C)[1] Off-white solid[3]
] ] Typically =299% for
Purity Spec Typically =95%[1] )
pharmaceutical grade[3]
_ _ _ 5 9.98 (s, 1H), 8.28 (dd, 1H),
Data not readily available in
1H NMR (CDCls) 8.18 (dd, 1H), 7.77 (t, 1H),

literature.
3.95 (s, 3H)[3]

Health and Safety Considerations

Working with substituted nitroaromatics requires adherence to strict safety protocols. The
following guidelines are based on available safety data sheets for these and structurally related

compounds.

o Handling: Use only in a well-ventilated area, preferably a certified fume hood. Avoid
breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes by wearing
appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[5]

e Hazards: These compounds are irritants. They may cause skin irritation (H315), serious eye
irritation (H319), and respiratory irritation (H335).[5]

o First Aid:

o Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists,
seek medical attention.[5]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and get medical advice if irritation persists.[5]
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o Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a
poison center or doctor if you feel unwell.[5]

o Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Store
locked up.[5]

» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[5]

Core Application: Intermediate in Pharmaceutical
Synthesis

The true value of these intermediates is realized in their application as building blocks for
complex, biologically active molecules.

Case Study: Methyl 3-formyl-2-nitrobenzoate in the
Synthesis of Niraparib

Methyl 3-formyl-2-nitrobenzoate is a well-established key intermediate in the synthesis of
Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[3][6]
Its structure is perfectly tailored for the convergent synthesis of the indazole core of the drug.
The synthetic route typically involves the reaction of the aldehyde with a substituted aniline,
followed by a cyclization reaction to form the indazole ring system.[6][7]

The causality behind its use is clear: the ortho-positioning of the formyl and nitro groups
facilitates the desired cyclization chemistry, a transformation that would be significantly more
complex with a different substitution pattern.
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Starting Materials
Methyl 3-formyl- (S)-tert-butyl 3-(4-aminophenyl)
2-nitrobenzoate -piperidine-1-carboxylate

Core Synthesis Steps

Reductive Amination/
Imine Formation

Forms indazole precursor

Cyclization
(e.g., Sodium Azide)

Forms indazole ring

Forms carboxamide

Deprotection (De-BOC)
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Removes protecting group
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Workflow for the synthesis of Niraparib.
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Potential Synthetic Pathways for Methyl 3-formyl-5-
nitrobenzoate

While less documented in high-volume pharmaceutical manufacturing, the structural motifs of
Methyl 3-formyl-5-nitrobenzoate offer a rich playground for discovery chemistry. The meta-
relationship between the functional groups allows for a different set of synthetic possibilities
compared to the 2-nitro isomer.

» Aldehyde Transformations: The formyl group is a versatile handle for reactions such as
reductive amination, Wittig olefination, Henry reactions, and condensations to build

complexity.[8][9]

e Nitro Group Reduction: The nitro group can be selectively reduced to an amine, providing a
nucleophilic site.[10] This transformation is fundamental in drug development, as the
resulting aniline is a precursor to amides, sulfonamides, ureas, and various heterocyclic

systems.

e Orthogonal Chemistry: The ester, aldehyde, and nitro functionalities can often be
manipulated independently, allowing for multi-step, regioselective synthetic sequences.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b064863?utm_src=pdf-body
https://www.benchchem.com/product/b064863?utm_src=pdf-body
https://www.benchchem.com/product/b064863?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01590h
https://unacademy.com/content/jee/study-material/chemistry/reductive-amination-of-aldehydes-and-ketones/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Reduction_of_Nitro_Groups_to_Amines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Starting Intermediate

Methyl 3-formyl-
5-nitrobenzoate

On Aldehyde On Nitro Group On Aldehyde On Ester

Key Transformations

A A

Y
Reductive Amination Nitro Group Reduction Wittig Reaction Ester Hydrolysis
(R-NH:z + Reducing Agent) (e.g., Hz2/Pd-C or SnClz) (Phosphonium Ylide) (LiOH or NaOH)

vResuhing Scaffolds

A

Carboxylic Acid

A4

Secondary/Tertiary Amine Aromatic Amine Alkene
(C-N bond formed) (Aniline derivative) (C=C bond formed)

Click to download full resolution via product page

Potential synthetic transformations of the title compound.

Detailed Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Synthesis of Methyl 3-formyl-2-nitrobenzoate
(Documented Method)

This protocol is adapted from a known procedure for the oxidation of a bromomethyl precursor.
[3] The causality for this choice of reagents lies in the mild and effective oxidation of the
benzylic bromide to an aldehyde by N-methylmorpholine oxide (NMO) without affecting the
other functional groups.
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Materials:

Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq)
e N-methylmorpholine oxide (NMO) (2.0 eq)

o Acetonitrile (ACN)

 4A Molecular Sieves

o Ethyl acetate (EtOAC)

e 1N Hydrochloric acid (HCI)

e Brine (saturated ag. NaCl)

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography
Procedure:

« Under a nitrogen atmosphere, add Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) and 4A
molecular sieves to a round-bottom flask containing acetonitrile.

o Add N-methylmorpholine oxide (2.0 eq) to the stirred suspension.

 Stir the reaction mixture at room temperature for 1.5-2 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) until the starting material is consumed.

e Upon completion, dilute the reaction mixture with ethyl acetate.

e Remove the insoluble materials (molecular sieves) by vacuum filtration, washing the filter
cake with ethyl acetate.

o Transfer the combined filtrate to a separatory funnel and wash sequentially with water, 1N
HCI, and brine.
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure.

 Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a
1:3 ethyl acetate/hexane gradient) to afford the pure product.[3]

Protocol 2: General Procedure for Reductive Amination
(lllustrative for Aryl Aldehydes)

This protocol describes a general, one-pot method for the synthesis of secondary amines from
an aromatic aldehyde.[11] The choice of sodium borohydride as a reducing agent is due to its
compatibility with the in-situ formation of the imine intermediate.

Materials:

Methyl 3-formyl-5-nitrobenzoate (1.0 eq)

e Primary or Secondary Amine (1.0-1.1 eq)

e Sodium Borohydride (NaBHa4) (1.5-2.0 eq)

o Methanol (MeOH) or other suitable solvent

o Ethyl acetate (EtOAC)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

Procedure:

¢ Dissolve Methyl 3-formyl-5-nitrobenzoate (1.0 eq) and the desired amine (1.0-1.1 eq) in
methanol in a round-bottom flask.

« Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine
intermediate. This can be monitored by TLC or LC-MS.

e Cool the reaction mixture to 0°C in an ice bath.
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e Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains
below 10°C. Caution: Hydrogen gas evolution.

 After the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature for 2-4 hours or until completion as indicated by TLC.

e Quench the reaction by the slow addition of water or saturated NaHCOs solution.
 Remove the methanol under reduced pressure.
o Extract the aqueous residue with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate to yield the crude product.

» Purify by column chromatography or recrystallization as needed.

Protocol 3: General Procedure for Aromatic Nitro Group
Reduction

This protocol outlines a common and reliable method for the reduction of an aromatic nitro
group to a primary amine using tin(ll) chloride.[10] This method is chosen for its high
chemoselectivity, often leaving esters and other reducible functional groups intact.

Materials:

Methyl 3-formyl-5-nitrobenzoate (or its derivative) (1.0 eq)

Tin(Il) chloride dihydrate (SnCl2-:2H20) (4.0-5.0 eq)

Ethanol (EtOH) or Ethyl Acetate (EtOAC)

Saturated aqueous sodium bicarbonate (NaHCO3)

Celite®

Procedure:
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 In a round-bottom flask, dissolve the nitroaromatic compound (1.0 eq) in ethanol.
e Add tin(Il) chloride dihydrate (4.0-5.0 eq) to the solution.
o Heat the mixture to reflux (typically 60-80°C) and stir vigorously.

» Monitor the reaction by TLC. The disappearance of the starting material typically indicates
completion (usually 1-3 hours).

o Cool the reaction mixture to room temperature and carefully basify by the slow addition of
saturated NaHCOs solution until the pH is ~8. Caution: Exothermic reaction and gas
evolution.

o A precipitate (tin salts) will form. Dilute the mixture with ethyl acetate and filter through a pad
of Celite®, washing the pad thoroughly with ethyl acetate.

o Transfer the filtrate to a separatory funnel and separate the layers.
o Extract the aqueous layer with additional ethyl acetate (2x).

» Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude amine.

e Purify as necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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